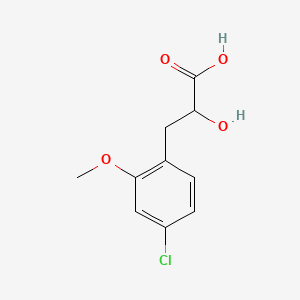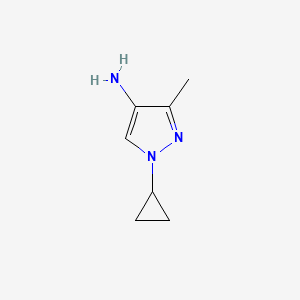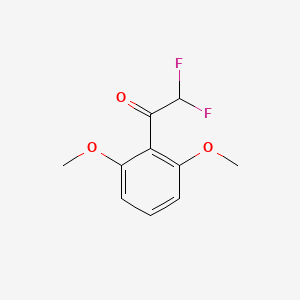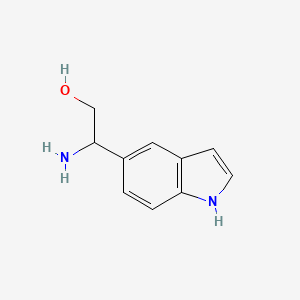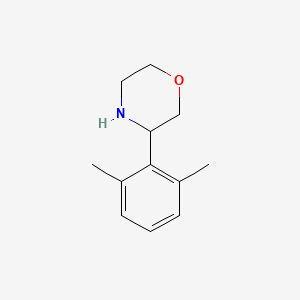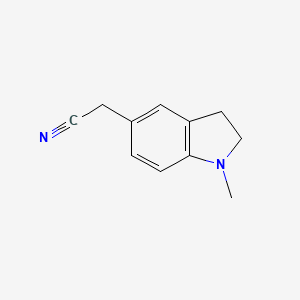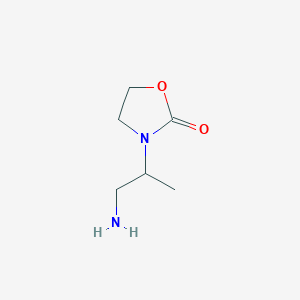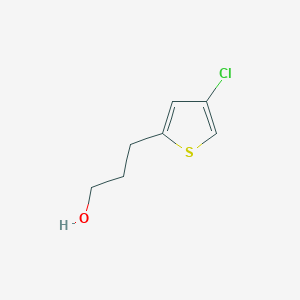
3-(4-Chlorothiophen-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H9ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound features a chlorinated thiophene ring attached to a propanol chain, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorothiophen-2-yl)propan-1-ol typically involves the chlorination of thiophene followed by the addition of a propanol group. One common method involves the reaction of 4-chlorothiophene with propanal in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 3-(4-Chlorothiophen-2-yl)propanal or 3-(4-Chlorothiophen-2-yl)propanone.
Reduction: 3-(4-Thiophen-2-yl)propan-1-ol or 3-(4-Chlorothiophen-2-yl)propane.
Substitution: 3-(4-Aminothiophen-2-yl)propan-1-ol or 3-(4-Alkoxythiophen-2-yl)propan-1-ol
Aplicaciones Científicas De Investigación
3-(4-Chlorothiophen-2-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s chlorinated thiophene ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(4-Bromothiophen-2-yl)propan-1-ol: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylthiophen-2-yl)propan-1-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-(4-Chlorothiophen-2-yl)propan-1-ol is unique due to its combination of a chlorinated thiophene ring and a propanol chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H9ClOS |
|---|---|
Peso molecular |
176.66 g/mol |
Nombre IUPAC |
3-(4-chlorothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9ClOS/c8-6-4-7(10-5-6)2-1-3-9/h4-5,9H,1-3H2 |
Clave InChI |
UQQMCKLIRFRWTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1Cl)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate](/img/structure/B13602203.png)
![2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid](/img/structure/B13602211.png)
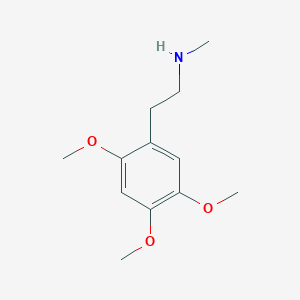

![3-[4-(Dimethylamino)phenyl]propanal](/img/structure/B13602234.png)

![6-Azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B13602244.png)
